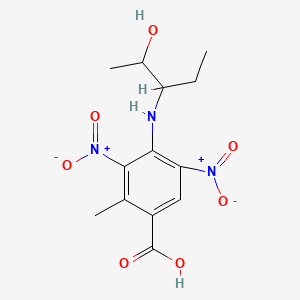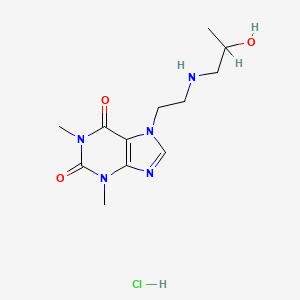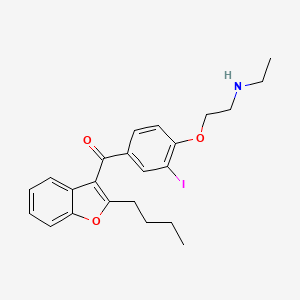
2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclooctanone core with two morpholinylmethyl groups attached at the 2 and 8 positions, and it is typically encountered as a dihydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride generally involves the following steps:
Formation of the Cyclooctanone Core: The initial step involves the preparation of cyclooctanone, which can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Morpholinylmethyl Groups: The cyclooctanone is then subjected to a nucleophilic substitution reaction with morpholine derivatives. This step typically requires the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the morpholine and facilitate its nucleophilic attack on the cyclooctanone.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base form of the compound into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The morpholinylmethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols
科学研究应用
2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride has a range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of morpholine derivatives on biological systems, including enzyme inhibition and receptor binding studies.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
作用机制
The mechanism by which 2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The morpholinyl groups can mimic natural substrates or inhibitors, allowing the compound to modulate biochemical pathways.
相似化合物的比较
Similar Compounds
2,8-Bis(4-piperidinylmethyl)cyclooctanone dihydrochloride: Similar structure but with piperidine rings instead of morpholine.
2,8-Bis(4-pyrrolidinylmethyl)cyclooctanone dihydrochloride: Contains pyrrolidine rings instead of morpholine.
Uniqueness
2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride is unique due to the presence of morpholine rings, which impart specific chemical and biological properties. The morpholine rings can enhance solubility and bioavailability, making this compound particularly useful in medicinal chemistry and drug design.
属性
CAS 编号 |
53774-90-6 |
|---|---|
分子式 |
C18H34Cl2N2O3 |
分子量 |
397.4 g/mol |
IUPAC 名称 |
2,8-bis(morpholin-4-ylmethyl)cyclooctan-1-one;dihydrochloride |
InChI |
InChI=1S/C18H32N2O3.2ClH/c21-18-16(14-19-6-10-22-11-7-19)4-2-1-3-5-17(18)15-20-8-12-23-13-9-20;;/h16-17H,1-15H2;2*1H |
InChI 键 |
PUKWYSIHBDOAML-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(=O)C(CC1)CN2CCOCC2)CN3CCOCC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


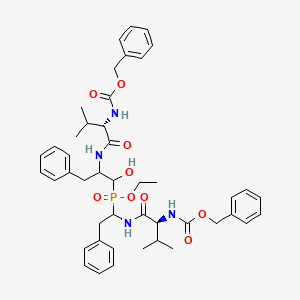
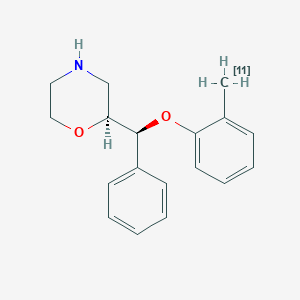
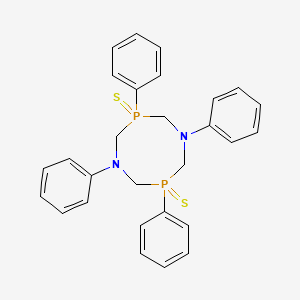
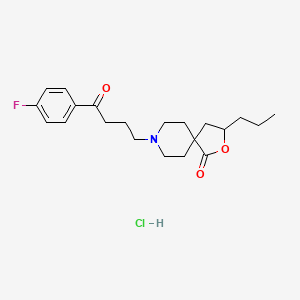
![[(3S,3aR,6S,6aS)-3-[3-(2,6-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12757264.png)

![16,17-dimethoxy-6-prop-1-en-2-yl-7,20-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-2,12-dione](/img/structure/B12757272.png)
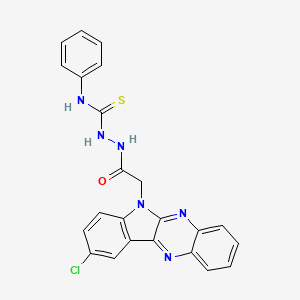
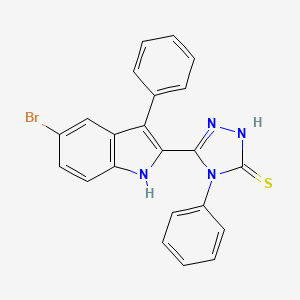
![methyl 8-(bromomethyl)-2-methyl-4-(piperidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12757280.png)
